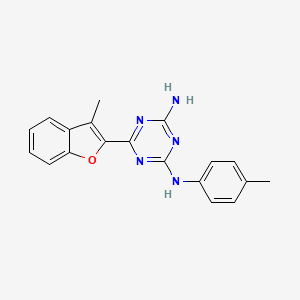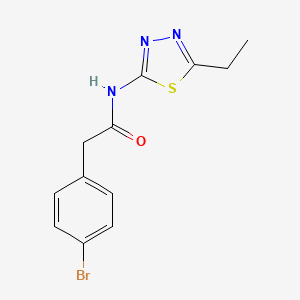
3,5-dimethoxy-N-1,3,4-thiadiazol-2-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3,5-dimethoxy-N-1,3,4-thiadiazol-2-ylbenzamide” is a chemical compound with the molecular formula C11H11N3O3S . It is a derivative of 1,3,4-thiadiazole, a class of compounds known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of “3,5-dimethoxy-N-1,3,4-thiadiazol-2-ylbenzamide” consists of a thiadiazole ring attached to a benzamide group. The thiadiazole ring is a five-membered heterocyclic compound containing three carbon atoms, one nitrogen atom, and one sulfur atom .Physical And Chemical Properties Analysis
The average mass of “3,5-dimethoxy-N-1,3,4-thiadiazol-2-ylbenzamide” is 265.288 Da, and its monoisotopic mass is 265.052124 Da .Applications De Recherche Scientifique
Anticancer Activity
Cancer remains a major global health challenge, necessitating the search for effective antitumor agents. 1,3,4-Thiadiazole derivatives, including Oprea1_161925, have shown promise as potential anticancer drugs. Their bioactive properties are linked to the fact that the thiadiazole ring is a bioisostere of pyrimidine, a key component in DNA. Consequently, these derivatives can disrupt processes related to DNA replication, inhibiting both bacterial and cancer cell replication .
Analgesic and Anti-Inflammatory Effects
Beyond its anti-inflammatory properties, Oprea1_161925 may also exhibit analgesic effects, providing pain relief. Such dual functionality is valuable for managing pain associated with various conditions.
Orientations Futures
The future research directions for “3,5-dimethoxy-N-1,3,4-thiadiazol-2-ylbenzamide” and similar compounds could involve further exploration of their biological activities, potential therapeutic applications, and detailed study of their mechanisms of action. Additionally, more research could be done to optimize their synthesis and understand their chemical reactions .
Mécanisme D'action
Target of Action
The primary target of 3,5-dimethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide is Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is an attractive target for cancer therapy .
Mode of Action
The compound is designed to inhibit the Interleukin-6 (IL-6)/JAK/STAT3 pathway . It directly binds to the SH2 domain, inhibiting STAT3 phosphorylation, translocation, and downstream gene transcription .
Biochemical Pathways
The compound affects the IL-6/JAK/STAT3 pathway . IL-6 is a cytokine that plays a crucial role in immune response, and the JAK/STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors .
Pharmacokinetics
The optimization of the lead compound to improve its drug-like characteristics is a common practice in drug discovery .
Result of Action
The compound exhibits anti-proliferative activity against cancer cells with overactive STAT3, such as DU145 and MDA-MB-231 . It induces cell cycle arrest and apoptosis . In a DU145 xenograft model, the compound shows in vivo anti-tumor efficacy, with a tumor growth inhibition rate of 65.3% at 50 mg/kg .
Propriétés
IUPAC Name |
3,5-dimethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c1-16-8-3-7(4-9(5-8)17-2)10(15)13-11-14-12-6-18-11/h3-6H,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGKMBVVPXHGBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NN=CS2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[2-(2-quinolinylthio)acetyl]phenyl}acetamide](/img/structure/B5867251.png)
![1-[(3,4,6-trichloro-1-benzothien-2-yl)carbonyl]piperidine](/img/structure/B5867252.png)
![1,3-benzodioxole-5-carbaldehyde [4-(benzylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5867261.png)
![2-[(2,5-dichlorophenyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5867275.png)


![N'-[(3,4-dimethylbenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5867294.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5867300.png)
![3-imidazo[1,2-a]pyridin-2-yl-8-methoxy-2H-chromen-2-one](/img/structure/B5867313.png)
![2-{4-ethyl-5-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5867315.png)

![2-chloro-1,3-dimethyl-5-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5867324.png)
![2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B5867338.png)